molecular formula C25H16Cl2O3S B11969423 (4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone CAS No. 201990-41-2

(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone

Cat. No.: B11969423
CAS No.: 201990-41-2
M. Wt: 467.4 g/mol
InChI Key: JOQMNOKCVNLKRQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is a complex organic compound characterized by the presence of multiple aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone typically involves multi-step organic reactions. One common method includes the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further reactions to introduce the sulfonyl and biphenyl groups . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by sulfonation and coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions between sulfonyl-containing molecules and biological targets.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple aromatic rings and sulfonyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used in the production of high-performance polymers and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is unique due to the combination of its sulfonyl and biphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

201990-41-2

Molecular Formula

C25H16Cl2O3S

Molecular Weight

467.4 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]methanone

InChI

InChI=1S/C25H16Cl2O3S/c26-21-9-5-20(6-10-21)25(28)19-3-1-17(2-4-19)18-7-13-23(14-8-18)31(29,30)24-15-11-22(27)12-16-24/h1-16H

InChI Key

JOQMNOKCVNLKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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